Pseudocoptisine
Overview
Description
Pseudocoptisine, also known as this compound chloride, is a quaternary alkaloid with a benzylisoquinoline skeleton. It is isolated from the tuber of Corydalis, a genus of flowering plants in the Papaveraceae family. This compound has garnered attention due to its significant biological activities, including anti-inflammatory and anti-amnesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudocoptisine can be synthesized through various methods. One efficient synthetic route involves the palladium-catalyzed enolate arylation, which allows the rapid synthesis of protoberberine alkaloids, including this compound . This method involves the coupling of aryl bromide and ketone partners, followed by cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the Corydalis tuber. The tubers are dried, powdered, and extracted with aqueous methanol. The concentrated extracts are then partitioned based on acidity and polarity to isolate the alkaloid fraction .
Chemical Reactions Analysis
Types of Reactions: Pseudocoptisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Pseudocoptisine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Pseudocoptisine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the availability of acetylcholine, enhancing cholinergic transmission. Additionally, it suppresses the production and mRNA expressions of inflammatory cytokines by inhibiting the NF-κB pathway .
Comparison with Similar Compounds
Pseudocoptisine belongs to the protoberberine family of alkaloids, which includes compounds like berberine and palmatine. Compared to these compounds, this compound has unique structural features that contribute to its distinct biological activities . For instance:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits anti-malarial and anti-inflammatory activities.
This compound’s unique ability to inhibit acetylcholinesterase and its potent anti-amnesic effects make it a valuable compound for further research and therapeutic development .
Properties
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMWTMCJLNBDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187909 | |
Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-67-7 | |
Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19716-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pseudocoptisine in improving cognitive function?
A1: [] this compound demonstrates anti-amnesic activity, potentially by inhibiting acetylcholinesterase (AChE). This inhibition was observed in a dose-dependent manner with an IC50 value of 12.8 µM. By inhibiting AChE, this compound could prevent the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This mechanism is supported by studies in mice where this compound administration reversed scopolamine-induced cognitive impairments in both passive avoidance and water maze tasks.
Q2: From which plant sources can this compound be isolated, and what other alkaloids are commonly found alongside it?
A2: this compound has been successfully isolated from several plant sources, including:
- Corydalis Tuber: This plant is recognized for its traditional medicinal uses. []
- Corydalis turtschaninovii: This is another species of Corydalis from which this compound, along with other alkaloids like demethylcorydalmine, isocorydine, stylopine, α-N-methylcanadine, pseudoprotopine, tetrahydroprotopapaverine, allocryptopine, and berberine have been isolated. []
- Thalictrum przewalskii: In addition to this compound, this plant yields other alkaloids such as thalprzewalskiinone, berberine, (+)-N-methylnantenine, (+)-magnoflorine, and N-methyl-6,7-dimethoxyisoquinolone. []
Q3: How can this compound and related Protoberberine alkaloids be synthesized effectively?
A3: [] Recent advancements have enabled the efficient synthesis of this compound and related Protoberberine alkaloids using palladium-catalyzed enolate arylation. This method facilitates the construction of the isoquinoline core, a key structural feature of these alkaloids. This strategy offers a significant improvement over traditional methods, enabling yields of up to 50% for berberine. Furthermore, this modular approach allows for the synthesis of other protoberberines, such as palmatine, by simply altering the aryl bromide and ketone starting materials. Importantly, this synthetic route avoids electrophilic aromatic substitution reactions, thus allowing for the incorporation of diverse substituents with varying electronic properties.
Q4: Can you elaborate on the applications of palladium-catalyzed reactions in synthesizing isoquinoline compounds like this compound?
A4: [] Palladium-catalyzed enolate arylation reactions have emerged as powerful tools for constructing isoquinoline scaffolds, including this compound. These reactions offer a versatile approach to access diversely substituted isoquinolines, which are important structural motifs found in many natural products and pharmaceuticals. This methodology, particularly the α-arylation of ketones, has been successfully employed to synthesize various isoquinoline alkaloids, including this compound, palmatine, and berberine, showcasing its effectiveness and versatility in natural product synthesis.
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